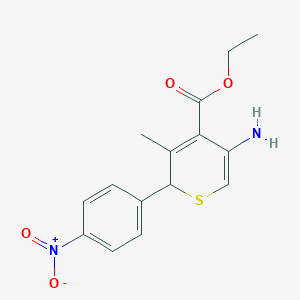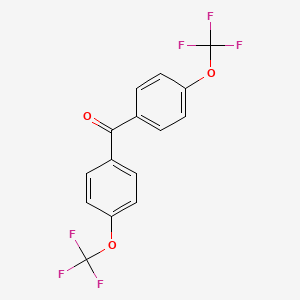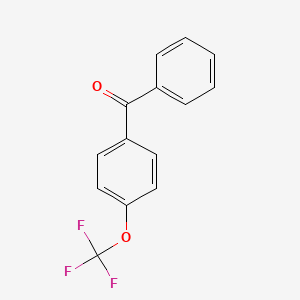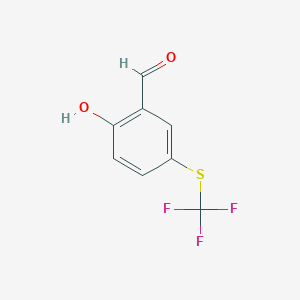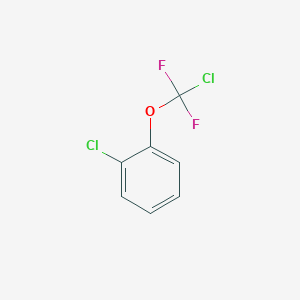
2-(Chlorodifluoromethoxy)chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chlorodifluoromethoxy)chlorobenzene (CDFCB) is a halogenated hydrocarbon compound. It is a colorless, volatile liquid with a sweet, ether-like odor. It is used in a variety of industrial and scientific applications, including as a solvent, a laboratory reagent, and a chemical intermediate. CDFCB is a member of the chlorobenzene family, which consists of compounds with one or more chlorine atoms attached to a benzene ring. CDFCB is also known as 2-(chloro-difluoro-methoxy)chlorobenzene, 2-chloro-difluoro-methoxychlorobenzene, and 2-chloro-difluoromethoxychlorobenzene.
作用機序
The mechanism of action of CDFCB is not fully understood. It is believed that the compound acts as a Lewis acid, forming a complex with the substrate molecule. This complex is then attacked by nucleophiles, resulting in the formation of a product. In addition, CDFCB is believed to be a proton donor, which may further facilitate the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of CDFCB are not well understood. In vitro studies have shown that the compound can inhibit the growth of some bacteria, suggesting that it may have antimicrobial activity. However, further research is needed to determine the exact mechanism of action and potential therapeutic applications.
実験室実験の利点と制限
CDFCB has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low vapor pressure and low volatility. It is also non-flammable and non-toxic, making it safe to handle and store. Furthermore, it is relatively inexpensive, making it a cost-effective reagent. However, CDFCB is volatile, so it must be handled and stored carefully. Additionally, it can react with certain substances, such as water, so it must be used in a dry environment.
将来の方向性
In the future, research on CDFCB could focus on exploring its potential therapeutic applications. For example, further research could be conducted to evaluate the compound’s antimicrobial activity and its potential use as an antibiotic. In addition, research could be conducted to evaluate its potential as a solvent or reagent in organic synthesis. Finally, research could be conducted to explore the compound’s potential use in chromatography and other analytical techniques.
合成法
CDFCB can be synthesized by a variety of methods. One commonly used method is the reaction of 1,2-dichloro-1,1,2-trifluoroethane with chlorobenzene in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution reaction, with the chlorine atom of the chlorobenzene molecule being replaced by the trifluoromethoxy group of the 1,2-dichloro-1,1,2-trifluoroethane. The reaction is typically carried out at temperatures between 60 and 80 °C and is complete after about 1 hour.
科学的研究の応用
CDFCB has been used in a variety of scientific research applications. It has been used as a solvent for the synthesis of a variety of organic compounds, including polymers, pharmaceuticals, and dyes. It has also been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a chromatographic stationary phase. In addition, CDFCB has been used to study the structure and reactivity of organic compounds, as well as to study the behavior of organic molecules in solution.
特性
IUPAC Name |
1-chloro-2-[chloro(difluoro)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIAVMRNJGZUOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

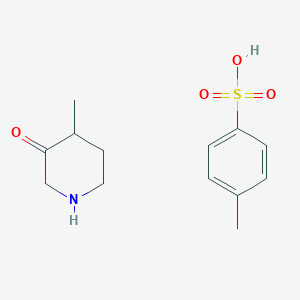
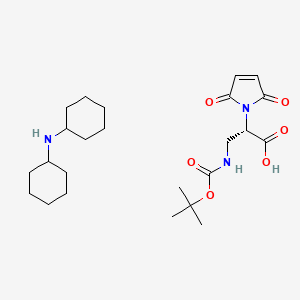
![3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302162.png)

![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride](/img/structure/B6302184.png)
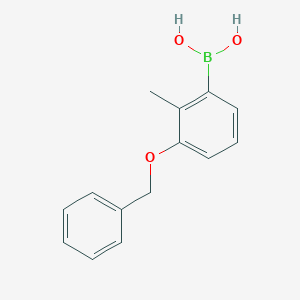
![1-[2-(3-Bromo-phenyl)-propyl]-piperidine](/img/structure/B6302192.png)
